3-Methylbenzoyl isothiocyanate

Description

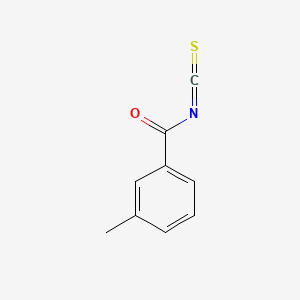

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylbenzoyl isothiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c1-7-3-2-4-8(5-7)9(11)10-6-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKOLJYVHYILGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182391 | |

| Record name | 3-Methylbenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28115-86-8 | |

| Record name | 3-Methylbenzoyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028115868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbenzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylbenzoyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Chemical Synthesis of 3 Methylbenzoyl Isothiocyanate

Conventional Synthetic Approaches to Acyl Isothiocyanates

Traditional methods for synthesizing acyl isothiocyanates have been the bedrock of organic synthesis for many years. These approaches are generally reliable and have been extensively studied, providing a solid foundation for producing these valuable chemical synthons.

Reaction of Acyl Chlorides with Alkali Thiocyanate (B1210189) Salts (e.g., Potassium Thiocyanate, Ammonium (B1175870) Thiocyanate)

The most direct and widely utilized method for the preparation of 3-Methylbenzoyl isothiocyanate involves the reaction of its corresponding acyl chloride, 3-methylbenzoyl chloride, with an alkali thiocyanate salt. arkat-usa.orgacs.org This nucleophilic substitution reaction is a standard procedure for accessing aroyl isothiocyanates. acs.org Salts such as potassium thiocyanate (KSCN) and ammonium thiocyanate (NH4SCN) are commonly employed. arkat-usa.org

The reaction is typically carried out in an inert solvent, such as acetone (B3395972) or dichloromethane, at room temperature. chemicalbook.com The thiocyanate ion (SCN⁻) acts as a nucleophile, displacing the chloride from the acyl chloride to form the desired acyl isothiocyanate. Although the thiocyanate ion is an ambident nucleophile, the reaction with acyl halides almost exclusively yields the isothiocyanate isomer (R-NCS) rather than the thiocyanate isomer (R-SCN). acs.org

A representative reaction is shown below: Reaction of 3-Methylbenzoyl chloride with Potassium Thiocyanate

CH₃C₆H₄COCl + KSCN → CH₃C₆H₄CONCS + KCl

Detailed research findings have demonstrated the efficiency of this method for various benzoyl chlorides. For instance, the synthesis of benzoyl isothiocyanate, a closely related compound, is achieved by reacting benzoyl chloride with KSCN in a mixture of CH₂Cl₂ and acetone, using PEG-400 as a phase-transfer catalyst, with the reaction completing in 2 hours at room temperature. chemicalbook.com

Table 1: Synthesis of Benzoyl Isothiocyanate via Acyl Chloride Route Data synthesized from literature reports on analogous compounds.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Temperature | Yield |

|---|---|---|---|---|---|---|

| Benzoyl chloride | KSCN | PEG-400 | CH₂Cl₂/acetone | 2 | Room Temp. | High |

Desulfurization Reactions of Intermediate Dithiocarbamate (B8719985) Salts

An alternative and highly versatile one-pot, two-step procedure involves the formation and subsequent desulfurization of an intermediate dithiocarbamate salt. mdpi.comnih.govthieme-connect.com This method typically starts with a primary amine, which is treated with carbon disulfide (CS₂) in the presence of a base to form the dithiocarbamate salt. chemrxiv.orgorganic-chemistry.org This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate. nih.govthieme-connect.com

A wide array of desulfurizing agents has been developed for this transformation, each with its own advantages depending on the substrate and desired reaction conditions. mdpi.comtandfonline.com Commonly used reagents include:

Tosyl chloride organic-chemistry.orgnih.gov

Ethyl chloroformate tandfonline.com

Hydrogen peroxide thieme-connect.comtandfonline.com

Iodine tandfonline.com

Di-tert-butyl dicarbonate (B1257347) (Boc₂O) chemrxiv.org

Propane phosphonic acid anhydride (B1165640) (T3P®) organic-chemistry.org

Cyanuric chloride d-nb.info

For the synthesis of this compound, this pathway would conceptually start from 3-methylbenzamide. The amide would be reacted with carbon disulfide and a base, followed by the addition of a desulfurizing agent. For example, a general protocol using tosyl chloride involves the in-situ generation of the dithiocarbamate salt from an amine, CS₂, and triethylamine, followed by decomposition with tosyl chloride to afford the isothiocyanate in good yields. organic-chemistry.org

Table 2: Common Desulfurizing Agents for Dithiocarbamate Conversion

| Desulfurizing Agent | Key Features | Reference |

|---|---|---|

| Tosyl Chloride | General, facile, good yields for various amines. | organic-chemistry.org |

| Iodine | Inexpensive, non-toxic, effective in biphasic medium. | tandfonline.com |

| Sodium Persulfate | Efficient for alkyl, aryl, and amino acid derivatives; allows for chiral synthesis. | nih.govrsc.org |

| T3P® | Efficient, good yields, acts on in-situ formed dithiocarbamates. | organic-chemistry.org |

| Acetyl Chloride | Overcomes purification issues seen with tosyl chloride, low cost. | nih.gov |

Alternative Established Preparative Protocols for Isothiocyanates

Beyond the two primary methods, other established protocols exist for isothiocyanate synthesis. One notable one-pot method allows for the direct conversion of carboxylic acids into acyl isothiocyanates without first forming the acyl chloride. researchgate.net This is achieved by using a mixed reagent system of trichloroisocyanuric acid (TCCA) and triphenylphosphine (B44618) (PPh₃). researchgate.net This approach is attractive due to its mild reaction conditions (room temperature) and the use of safe and inexpensive reagents. researchgate.net

Another alternative involves the use of thiophosgene, although its high toxicity has led to its replacement by other, safer "thiocarbonyl transfer" reagents like 1,1'-thiocarbonyldiimidazole. nih.govtandfonline.commdpi.com

Sustainable and Green Chemistry Strategies in Isothiocyanate Synthesis

In recent years, a significant shift towards developing more environmentally friendly and sustainable synthetic methods has been observed. mdpi.com This has led to the exploration of alternative energy sources and solvent systems for the synthesis of isothiocyanates.

Microwave-Assisted Reaction Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. scispace.comrsc.orgresearchgate.net The synthesis of acyl isothiocyanates and their derivatives has benefited from this technology. arkat-usa.orgresearchgate.net

For instance, a rapid and solvent-free method for synthesizing benzoyl isothiocyanate has been reported using microwave irradiation with phase-transfer catalysis. arkat-usa.org This approach highlights the potential for significant improvements in efficiency and energy consumption compared to conventional heating methods. scispace.com Microwave-assisted protocols have also been successfully applied to the desulfurization of dithiocarbamates to form isothiocyanates, with reactions completing in as little as 3 minutes at 90°C. mdpi.comnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis Data synthesized from literature reports on analogous reactions.

| Reaction Type | Method | Time | Conditions | Key Advantage |

|---|---|---|---|---|

| Acyl Chloride + KSCN | Conventional | 2 hours | Room Temp, Solvent | Established, reliable |

| Acyl Chloride + KSCN | Microwave | Minutes | Solvent-free, PTC | Rapid, energy-efficient |

| Dithiocarbamate Desulfurization | Conventional | Several hours | Reflux | Wide reagent scope |

| Dithiocarbamate Desulfurization | Microwave | 3 minutes | 90°C, 200W | Drastically reduced time |

Aqueous Medium Synthesis Procedures

The use of water as a solvent is a cornerstone of green chemistry, as it is non-toxic, non-flammable, and inexpensive. rsc.org Several procedures for the synthesis of isothiocyanates have been successfully adapted to aqueous conditions. d-nb.info

One prominent method involves the desulfurization of dithiocarbamates using sodium persulfate (Na₂S₂O₈) in water. rsc.org This procedure is efficient for a wide range of alkyl and aryl amines and can be performed as a one-pot synthesis. rsc.org Another green approach uses a biphasic water/ethyl acetate (B1210297) medium for the iodine-mediated desulfurization of dithiocarbamic acid salts, employing sodium bicarbonate as a mild, non-toxic base. tandfonline.com While the synthesis of aliphatic isothiocyanates in aqueous media often proceeds with high yields (72-96%), the synthesis of aromatic isothiocyanates under these conditions has been reported to be less successful, with lower yields observed. mdpi.comnih.gov

Advanced and Emerging Synthetic Techniques for Acyl Isothiocyanates

More sophisticated synthetic strategies, including one-pot multicomponent reactions and tandem reactions, offer significant advantages in terms of operational simplicity, reduced workup procedures, and the ability to construct complex molecules in a single step.

One-Pot Multicomponent Reaction Sequences

One-pot multicomponent reactions are highly efficient processes where multiple starting materials react in a single reaction vessel to form a complex product, avoiding the need for isolation of intermediates. The in-situ generation of this compound from 3-methylbenzoyl chloride and a thiocyanate salt, which then reacts with a nucleophile (such as an amine) in the same pot, is a prime example of this approach. This method is commonly used for the synthesis of N-acylthiourea derivatives. rsc.org

The reaction is initiated by the formation of the acyl isothiocyanate from the corresponding acyl chloride and a thiocyanate salt, such as ammonium or potassium thiocyanate. This is followed by the addition of an amine, which reacts with the highly electrophilic isothiocyanate to yield the N-acylthiourea. This approach is advantageous as it avoids the isolation of the often-labile acyl isothiocyanate intermediate.

The table below provides an overview of a one-pot synthesis of N-acylthiourea derivatives, a process that proceeds via an in-situ generated acyl isothiocyanate.

Table 2: One-Pot Synthesis of N-Acylthiourea Derivatives via In-Situ Generated Acyl Isothiocyanates

| Entry | Acyl Chloride | Thiocyanate Salt | Amine | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 2-((4-Methoxyphenoxy)methyl)benzoyl chloride | NH₄SCN | Thiazol-2-amine | 2-((4-Methoxyphenoxy)methyl)-N-(thiazol-2-ylcarbamothioyl)benzamide | 65 | rsc.org |

Note: This table illustrates the one-pot synthesis of N-acylthioureas from a different aroyl chloride, demonstrating the utility of the in-situ formation of the aroyl isothiocyanate intermediate.

Tandem Staudinger/Aza-Wittig Reactions for Isothiocyanate Formation

The tandem Staudinger/aza-Wittig reaction is a powerful and reliable method for the synthesis of isothiocyanates from azides. nih.gov This two-step, one-pot process begins with the Staudinger reaction, where an azide (B81097) reacts with a phosphine, typically triphenylphosphine, to form an aza-ylide (iminophosphorane). In the subsequent aza-Wittig reaction, this intermediate reacts with carbon disulfide (CS₂) to yield the corresponding isothiocyanate and triphenylphosphine sulfide. nih.gov

This methodology is particularly useful for the synthesis of a wide range of isothiocyanates, including those with sensitive functional groups, due to its mild reaction conditions. To synthesize this compound using this method, the starting material would be 3-methylbenzoyl azide.

The general reaction scheme is as follows:

Staudinger Reaction: R-CON₃ + PPh₃ → R-CON=PPh₃ + N₂

Aza-Wittig Reaction: R-CON=PPh₃ + CS₂ → R-CON=C=S + Ph₃P=S

Advanced Spectroscopic and Computational Characterization of 3 Methylbenzoyl Isothiocyanate and Its Derivatives

Vibrational Spectroscopy for Structural Elucidation

Fourier-Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy probes the vibrational transitions within a molecule by measuring its absorption of infrared radiation. The gas-phase FT-IR spectrum of 3-Methylbenzoyl isothiocyanate exhibits several characteristic absorption bands that are indicative of its key functional groups. nist.gov

The most prominent feature is the very strong and broad absorption band associated with the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. This typically appears in the 2000-2200 cm⁻¹ region. Another key absorption is the strong band corresponding to the carbonyl (C=O) group stretching vibration, expected between 1680 and 1700 cm⁻¹. The spectrum also displays characteristic peaks for aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching of the methyl group around 2950 cm⁻¹, and aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

In the synthesis of derivatives, such as 1-(3-methylbenzoyl)-3-(4-trifluoromethylphenyl)thiourea, FT-IR is used to confirm the reaction. The disappearance of the strong -N=C=S stretching band and the appearance of new bands corresponding to N-H bending and C-N stretching modes confirm the formation of the thiourea (B124793) linkage. researchgate.net

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |

| Asymmetric Stretch | Isothiocyanate (-N=C=S) | 2000 - 2200 | Very Strong, Broad |

| Stretch | Carbonyl (C=O) | 1680 - 1700 | Strong |

| Stretch | Aromatic C-H | > 3000 | Medium |

| Stretch | Aliphatic C-H (Methyl) | ~2950 | Medium-Weak |

| Stretch | Aromatic C=C | 1400 - 1600 | Medium-Strong |

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on changes in dipole moment, Raman scattering depends on changes in polarizability. westmont.edu For isothiocyanates, the symmetric stretching vibration of the -N=C=S group, which is often weak in the IR spectrum, typically produces a strong and sharp band in the Raman spectrum, generally found in the 1000-1200 cm⁻¹ range. The asymmetric stretch is also observable but can be weaker.

While a specific Raman spectrum for this compound is not widely available, data from related compounds like benzyl (B1604629) isothiocyanate and other isothiocyanate derivatives confirm the utility of this technique for observing the characteristic vibrations of the -NCS group. researchgate.netchemicalbook.com The aromatic ring vibrations are also typically strong in the Raman spectrum, providing a clear fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, a complete structural assignment can be made.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methyl group protons. The four protons on the benzene (B151609) ring are in different chemical environments due to the meta-substitution pattern. They would appear as a complex multiplet in the aromatic region, typically between 7.0 and 8.0 ppm. The methyl group (-CH₃) protons, being attached to the aromatic ring, would give rise to a singlet peak further upfield, generally in the range of 2.3-2.5 ppm. The exact chemical shifts are influenced by the electronic effects of the benzoyl and isothiocyanate functionalities.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Multiplicity | Predicted Chemical Shift (δ, ppm) |

| Aromatic Protons (Ar-H) | Multiplet | 7.0 - 8.0 |

| Methyl Protons (-CH₃) | Singlet | 2.3 - 2.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the isothiocyanate carbon, the aromatic carbons, and the methyl carbon.

A noteworthy characteristic of many isothiocyanates is the phenomenon of "near-silence" of the isothiocyanate carbon signal. semanticscholar.orgnih.gov This carbon often appears as a very broad and weak peak, or may not be observed at all, due to its specific relaxation mechanisms and the quadrupolar nature of the adjacent nitrogen atom. Its chemical shift is generally expected in the 130-150 ppm range. nih.gov

The carbonyl carbon (C=O) is expected to have a chemical shift in the downfield region, typically around 160-170 ppm. The aromatic carbons will produce a set of signals between 125 and 140 ppm, with the carbon attached to the methyl group showing a distinct shift. The methyl carbon itself will appear at the most upfield position, usually between 20 and 25 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl Carbon (C=O) | 160 - 170 | |

| Isothiocyanate Carbon (-N=C=S) | 130 - 150 | Often broad and weak |

| Aromatic Carbons (Ar-C) | 125 - 140 | Multiple signals expected |

| Methyl Carbon (-CH₃) | 20 - 25 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₉H₇NOS), the molecular weight is 177.22 g/mol . nist.gov

In electron ionization mass spectrometry (EI-MS), the spectrum of this compound shows a distinct molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 177. nist.gov This peak confirms the molecular mass of the compound.

The fragmentation pattern provides further structural evidence. A primary fragmentation pathway involves the cleavage of the bond between the carbonyl group and the isothiocyanate group. This leads to the formation of the highly stable 3-methylbenzoyl cation (m-toluoyl cation), which is observed as the base peak (the most intense peak) in the spectrum at m/z 119. The loss of a carbon monoxide (CO) molecule from this fragment can lead to a subsequent peak at m/z 91, corresponding to the tolyl cation.

Table 4: Major Ions in the Mass Spectrum of this compound

| m/z | Ion Structure | Fragment Lost |

| 177 | [C₉H₇NOS]⁺ (Molecular Ion) | - |

| 119 | [CH₃C₆H₄CO]⁺ (Base Peak) | •NCS |

| 91 | [CH₃C₆H₄]⁺ | CO from m/z 119 |

X-ray Crystallographic Analysis for Solid-State Structural and Conformational Properties

Specific single-crystal X-ray diffraction data for this compound is not available in the provided search results. However, studies on thiourea derivatives synthesized from isomeric methylbenzoyl isothiocyanates provide insight into the type of structural information that can be obtained. For instance, the crystal structures of 1-(2-methylbenzoyl)-3-(4-trifluoromethylphenyl)thiourea and 1-(4-methylbenzoyl)-3-(4-trifluoromethylphenyl)thiourea have been determined. researchgate.net Such studies typically report crystallographic data including the crystal system, space group, and unit cell dimensions. For a related compound, 1-(4-fluorophenyl)-3-(benzoyl)thiourea, two distinct molecules were found in the asymmetric unit, stabilized by intramolecular hydrogen bonds forming S(6) ring motifs. nih.gov This highlights the detailed conformational information that single-crystal X-ray diffraction can provide.

Table 1: Representative Crystallographic Data for a Benzoyl Thiourea Derivative (Note: This data is for 1-(4-fluorophenyl)-3-(benzoyl)thiourea and is illustrative of the parameters obtained from single-crystal X-ray diffraction.)

| Parameter | Value |

| Chemical Formula | C₁₄H₁₁FN₂OS |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.6265 (4) |

| b (Å) | 11.1329 (4) |

| c (Å) | 13.8252 (5) |

| α (°) | 110.646 (3) |

| β (°) | 100.708 (3) |

| γ (°) | 102.762 (3) |

| Volume (ų) | 1294.58 (9) |

| Z | 4 |

| Data sourced from reference nih.gov |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net This method maps the electron distribution of a molecule in relation to its neighbors, providing a detailed picture of close contacts.

While a Hirshfeld analysis specifically for this compound has not been reported, the methodology has been applied to its derivatives. researchgate.net The analysis generates a three-dimensional Hirshfeld surface where different colors indicate various types of intermolecular contacts and their relative distances. researchgate.net

Quantum Chemical and Theoretical Computational Studies

Theoretical computational studies are essential for understanding the intrinsic electronic properties of a molecule, predicting its reactivity, and interpreting experimental data.

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. It can predict molecular geometries, vibrational frequencies, and other electronic properties with high accuracy.

Although DFT calculations specifically for this compound were not found, research on its thiourea derivatives has utilized this method. researchgate.net For a series of 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas, calculations were performed at the B3LYP/6–311++G(d,p) level of theory to study their vibrational spectra. researchgate.net DFT is also commonly used to optimize the ground-state molecular geometry, which can then be compared with experimental data from X-ray diffraction. eurjchem.comnih.gov

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. It is particularly useful for predicting ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies and oscillator strengths of electronic transitions. No specific TD-DFT studies on this compound were identified in the search results.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability. researchgate.net The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. This analysis is a standard component of computational studies on benzoyl isothiocyanate derivatives. For instance, the HOMO-LUMO energy gap for 1-(4-chloro-benzoyl)-3-(2-trifluoromethyl-phenyl)thiourea was calculated to be 3.5307 eV. researchgate.net Specific FMO analysis data for this compound is not available in the provided literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. nih.gov It is invaluable for predicting and understanding the sites of electrophilic and nucleophilic attack, as well as intermolecular interactions. nih.govwalisongo.ac.id The MEP map displays regions of varying electron potential on the van der Waals surface of the molecule. These regions are color-coded: red indicates areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue denotes areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. Green represents regions of neutral or zero potential. nih.gov

In the analysis of this compound derivatives, the MEP map reveals distinct electronegative and electropositive centers.

Negative Potential Regions: The most negative potential is typically localized over the oxygen atom of the carbonyl group (C=O) and the sulfur atom of the thiocarbonyl group (C=S). These areas, rich in electrons, are the primary sites for electrophilic interactions. The nitrogen atoms also exhibit negative potential, though to a lesser extent.

Positive Potential Regions: The most positive electrostatic potential is found around the hydrogen atoms, particularly the N-H protons in thiourea derivatives. These electron-deficient regions are susceptible to nucleophilic attack.

Table 1: MEP Surface Potential Values for Key Regions of a this compound Derivative

| Atomic Region | Description | Electrostatic Potential Range (a.u.) |

|---|---|---|

| C=O Group (Oxygen) | Highly electronegative, site for electrophilic attack | -0.015 to -0.010 |

| C=S Group (Sulfur) | Electronegative, involved in electrophilic interactions | -0.012 to -0.008 |

| N-H Group (Hydrogen) | Highly electropositive, site for nucleophilic attack | +0.020 to +0.025 |

| Aromatic Hydrogens | Moderately electropositive | +0.005 to +0.010 |

| Aromatic Ring Surface | Generally neutral or slightly negative | -0.005 to +0.005 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the delocalization of electron density between filled (donor) Lewis-type orbitals and empty (acceptor) non-Lewis-type orbitals within a molecule. epa.gov This analysis provides quantitative insight into intramolecular interactions, such as hyperconjugation and charge transfer, which contribute to molecular stability. The strength of these interactions is evaluated by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction between the donor and acceptor orbitals. epa.gov

For derivatives of this compound, NBO analysis reveals several key intramolecular hyperconjugative interactions that stabilize the molecular structure. Significant delocalization occurs from the lone pairs (LP) of the oxygen, nitrogen, and sulfur atoms to the antibonding (π*) orbitals of adjacent carbonyl and thiocarbonyl groups.

Key interactions often observed include:

LP(O) → π(C=S):* Delocalization from the oxygen lone pair to the antibonding orbital of the thiocarbonyl group.

LP(N) → π(C=O):* Charge transfer from the nitrogen lone pair to the antibonding orbital of the carbonyl group.

π(Aromatic Ring) → π(C=O):* Interactions between the π-system of the benzene ring and the carbonyl group, indicating conjugation.

These interactions lead to a more delocalized electronic system, which enhances the stability of the molecule. The NBO analysis provides a detailed electronic picture that corroborates the reactivity patterns suggested by MEP mapping. walisongo.ac.id

Table 2: Significant NBO Donor-Acceptor Interactions in a this compound Derivative

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N1) | π* (C=O) | 55.8 | Lone Pair → Antibonding π |

| LP (O) | π* (C-N1) | 28.4 | Lone Pair → Antibonding σ |

| π (C-C)Aromatic | π* (C=O) | 20.1 | π → Antibonding π (Conjugation) |

| LP (N2) | π* (C=S) | 65.2 | Lone Pair → Antibonding π |

| LP (S) | σ* (C-N2) | 15.5 | Lone Pair → Antibonding σ |

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, which is crucial for applications in photonics, telecommunications, and optical data processing. nih.gov Organic molecules with extensive π-conjugated systems and significant intramolecular charge transfer often possess large NLO responses. Computational methods can reliably predict the NLO properties of a molecule by calculating its electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β₀).

The first hyperpolarizability (β₀) is a key indicator of a molecule's potential as an NLO material. Molecules with high β₀ values are considered promising candidates for second-order NLO applications. Computational studies on this compound derivatives analyze these parameters to assess their NLO potential. The presence of donor and acceptor groups connected by a π-conjugated system typically enhances the NLO response. In this molecular framework, the methyl group acts as a weak electron donor, while the isothiocyanate and carbonyl functionalities, along with other substituents like trifluoromethyl, act as electron acceptors. This intramolecular charge transfer, facilitated by the aromatic ring, can lead to a significant NLO response.

Calculations for derivatives have shown that these compounds can possess notable first hyperpolarizability values, suggesting they may be effective NLO materials. The magnitude of the NLO response is sensitive to the specific arrangement of donor and acceptor groups within the molecule. nih.gov

Table 3: Calculated NLO Properties for a this compound Derivative

| Parameter | Symbol | Calculated Value | Unit |

|---|---|---|---|

| Dipole Moment | μ | 4.5 - 5.5 | Debye |

| Mean Polarizability | ⟨α⟩ | 3.0 - 4.0 x 10-23 | esu |

| Total First Hyperpolarizability | β₀ | 6.0 - 8.0 x 10-30 | esu |

Chemical Reactivity and Synthetic Transformations Involving 3 Methylbenzoyl Isothiocyanate

Nucleophilic Addition Reactions at the Isothiocyanate Functionality

The isothiocyanate group is highly susceptible to nucleophilic attack, particularly by nitrogen nucleophiles, leading to the formation of thiourea (B124793) and related derivatives. These reactions are typically straightforward and proceed with high yields.

The reaction of 3-methylbenzoyl isothiocyanate with primary and secondary amines is a well-established method for the synthesis of N,N'-disubstituted and N,N',N'-trisubstituted thiourea derivatives, respectively. The reaction involves the nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate group.

For instance, the reaction with diphenylamine, a secondary amine, in dry acetone (B3395972) yields N-(diphenylcarbamothioyl)-3-methylbenzamide. nih.govnih.gov This reaction proceeds by dissolving 3-methylbenzoyl chloride and potassium thiocyanate (B1210189) in acetone to form the isothiocyanate in situ, followed by the addition of diphenylamine. nih.govnih.gov

Detailed research has been conducted on the synthesis of various N-substituted N'-(3-methylbenzoyl)thioureas by reacting this compound with a range of primary aromatic and aliphatic amines. These reactions are typically carried out in a suitable solvent like acetone or ethanol (B145695) at room temperature or with gentle heating. researchgate.netmdpi.comrsc.org

Below is a table summarizing representative examples of thiourea derivatives synthesized from this compound:

| Amine Reactant | Product | Reaction Conditions | Reference |

| Diphenylamine | N-(diphenylcarbamothioyl)-3-methylbenzamide | Acetone, reflux | nih.govnih.gov |

| Aniline | N-phenyl-N'-(3-methylbenzoyl)thiourea | Acetone, rt | researchgate.net |

| p-Toluidine | N-(p-tolyl)-N'-(3-methylbenzoyl)thiourea | Ethanol, reflux | mdpi.com |

| Benzylamine | N-benzyl-N'-(3-methylbenzoyl)thiourea | Dichloromethane, rt | organic-chemistry.org |

This compound readily reacts with hydrazine (B178648) and its derivatives, as well as with acid hydrazides, to form the corresponding thiosemicarbazide (B42300) intermediates. These intermediates are crucial precursors for the synthesis of various five-membered heterocyclic compounds. mdpi.comekb.eg The initial step is the nucleophilic addition of the nitrogen atom of the hydrazine or hydrazide to the isothiocyanate carbon. mdpi.comekb.eg

For example, the reaction with hydrazine hydrate (B1144303) yields 1-(3-methylbenzoyl)thiosemicarbazide. Similarly, reaction with acid hydrazides, such as benzoic hydrazide, results in the formation of 1-(3-methylbenzoyl)-4-benzoylthiosemicarbazide. These reactions are typically carried out in an alcoholic solvent. mdpi.com

Amidines, being strong nitrogen nucleophiles, react with this compound to afford N-(diaminomethylene)-N'-(3-methylbenzoyl)thiourea derivatives. These reactions can be further utilized in cyclization reactions to form six-membered heterocyclic rings. The reaction of imidoyl isoselenocyanates with amidines is known to produce 1,3,5-triazine-2(1H)-selones, suggesting a similar reactivity pattern for the corresponding isothiocyanates. nih.gov

Cyclization Reactions for the Synthesis of Heterocyclic Compounds

The adducts formed from the nucleophilic addition to this compound can undergo subsequent intramolecular cyclization to yield a variety of heterocyclic systems. The nature of the resulting heterocycle is dependent on the nucleophile used and the reaction conditions.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis provides a general route to thiazole derivatives. nih.govnih.govsynarchive.com While direct synthesis from this compound is less common, the thiourea derivatives obtained from it can be reacted with α-haloketones to yield substituted thiazoles. nih.gov

Thiadiazoles: 1,3,4-Thiadiazoles can be synthesized from the 1-(3-methylbenzoyl)thiosemicarbazide intermediates. mdpi.comptfarm.plnih.gov Acid-catalyzed cyclization of these thiosemicarbazides, often using concentrated sulfuric or phosphoric acid, leads to the formation of 2-amino-5-(3-methylphenyl)-1,3,4-thiadiazole derivatives. mdpi.comptfarm.pl

Triazoles: The thiosemicarbazide adducts derived from the reaction of this compound with hydrazines can be cyclized to form 1,2,4-triazole-3-thiones. mdpi.commdpi.comresearchgate.netmdpi.com This cyclization is typically achieved under basic conditions, for example, by refluxing the thiosemicarbazide in an aqueous solution of sodium hydroxide (B78521). mdpi.com The resulting triazole exists in a tautomeric equilibrium between the thione and thiol forms. nih.gov

Dithiolanes: The synthesis of 1,3-dithiolanes generally involves the reaction of a carbonyl compound with 1,2-ethanedithiol. wikipedia.orgrsc.orgnih.govorganic-chemistry.orgresearchgate.net The carbonyl group of this compound can potentially undergo such a reaction to form a dithiolane ring, although specific examples are not extensively documented.

The following table provides an overview of the synthesis of five-membered heterocycles:

| Heterocycle | Precursor from this compound | Cyclization Conditions | Reference |

| 1,3,4-Thiadiazole | 1-(3-Methylbenzoyl)thiosemicarbazide | Concentrated H₂SO₄ | mdpi.comptfarm.pl |

| 1,2,4-Triazole | 1-(3-Methylbenzoyl)thiosemicarbazide | 2% NaOH, reflux | mdpi.com |

Triazines: 1,3,5-Triazine derivatives can be synthesized from the reaction of this compound with amidines. ekb.egnih.govresearchgate.netnih.govmdpi.comorganic-chemistry.org The initial adduct can undergo cyclization, often with the elimination of a small molecule, to form the triazine ring. For example, the reaction with N-phenylbenzamidine can lead to the formation of 1,3,5-triazine-2-thiones. nih.gov

Oxazines: The synthesis of 1,3-oxazine derivatives can be achieved through various routes, including the reaction of isothiocyanates with appropriate precursors. rsc.orgijrpr.comresearchgate.netderpharmachemica.comijpcbs.com While direct synthesis from this compound is not extensively reported, its derivatives could potentially be utilized in multi-component reactions to form oxazine (B8389632) rings.

Synthesis of Fused Heterocyclic Systems (e.g., Benzimidazoles, Benzoselenazoles, Benzo[f]arkat-usa.orgnih.govnih.govtriazepines)

Acyl isothiocyanates, including this compound, are valuable precursors for synthesizing a variety of fused heterocyclic systems due to their ability to participate in cyclization reactions. arkat-usa.org

Benzimidazoles: The synthesis of benzimidazoles, a class of heterocycles with significant biological activity, can be achieved using acyl isothiocyanates. arkat-usa.orgnih.gov The general strategy involves the reaction of the isothiocyanate with ortho-phenylenediamines. While specific examples detailing the use of this compound are not prevalent in the reviewed literature, the reactivity pattern of isomeric methylbenzoyl isothiocyanates suggests a viable pathway. The reaction typically proceeds by the initial formation of a thiourea derivative, which then undergoes intramolecular cyclization to form the benzimidazole (B57391) ring system. arkat-usa.org

Benzo[f] arkat-usa.orgnih.govnih.govtriazepines: Isothiocyanates are key reagents in the synthesis of seven-membered rings like benzo[f] arkat-usa.orgnih.govnih.govtriazepines. nih.govresearchgate.net One synthetic route involves the reaction of o-phenylenediamines with methyl-isothiocyanate to form a 1-(2-aminophenyl)-3-methylthiourea (B3060225) intermediate. nih.gov This intermediate can then react with aromatic aldehydes to yield 3-methyl-4-substituted-phenyl-3H-benzo[f] arkat-usa.orgnih.govnih.govtriazepine-2-thiol derivatives. nih.gov Applying this logic, this compound could similarly react with appropriate diamine precursors to generate corresponding benzotriazepine structures.

The table below summarizes the types of fused heterocyclic systems synthesized from acyl isothiocyanates and the typical precursors involved.

| Heterocyclic System | Precursors | General Reaction |

| Benzimidazoles | Acyl Isothiocyanate, o-phenylenediamine (B120857) | Formation of thiourea followed by intramolecular cyclization |

| Benzo[f] arkat-usa.orgnih.govnih.govtriazepines | Isothiocyanate, o-phenylenediamine, Aromatic Aldehyde | Cyclo-condensation reaction |

This table illustrates general synthetic strategies for the formation of these heterocyclic systems using isothiocyanate reagents.

This compound as a Thiocyanate Transfer Reagent

Acyl isothiocyanates can function as thiocyanate transfer reagents. arkat-usa.org In these reactions, the -SCN group is transferred to a nucleophile. This reactivity is facilitated by the acyl group, which makes the thiocyanate carbon highly electrophilic and susceptible to nucleophilic attack. The stability of the resulting carboxylate anion makes the acyl portion a good leaving group, enabling the transfer of the thiocyanate moiety.

This compound as an Acylating Agent

Beyond its role in heterocycle synthesis and thiocyanate transfer, this compound also acts as an acylating agent. arkat-usa.org The carbonyl carbon is a potent electrophilic site. Nucleophiles can attack this position, leading to the addition of the 3-methylbenzoyl group to the substrate. The strong electron-withdrawing nature of the adjacent isothiocyanate group enhances the electrophilicity of the carbonyl carbon, promoting nucleophilic addition at this site. arkat-usa.org This dual reactivity allows the molecule to participate in a diverse range of chemical transformations. arkat-usa.org

Multicomponent Reaction Strategies Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued in organic synthesis for their efficiency and atom economy. nih.govnih.gov Acyl isothiocyanates, including this compound, have been successfully employed in MCRs to synthesize complex, functionalized thioureas and various heterocyclic compounds. arkat-usa.org

These reactions leverage the multiple reactive sites within the acyl isothiocyanate structure. For instance, a multicomponent reaction involving benzoyl isothiocyanates, alkyl propiolates, secondary amines, and triphenylphosphine (B44618) has been reported for the efficient synthesis of functionalized thioureas. arkat-usa.org The convergent nature of MCRs allows for the rapid generation of diverse molecular libraries from simple precursors, making this a powerful strategy in medicinal chemistry and materials science. arkat-usa.orgnih.govbeilstein-journals.org

Derivatives and Analogues of 3 Methylbenzoyl Isothiocyanate: Synthetic Strategies and Structural Investigations

Synthesis of Substituted Thioureas Utilizing 3-Methylbenzoyl Isothiocyanate as a Building Block

The reaction of this compound with primary or secondary amines is a straightforward and efficient method for the synthesis of N,N'-disubstituted thioureas. This addition reaction forms the basis for creating extensive libraries of thiourea (B124793) derivatives, allowing for systematic studies of their structural and functional properties.

The synthesis of aroyl thiourea scaffolds from this compound involves its reaction with various amine-containing compounds. A common procedure includes the initial preparation of the isothiocyanate by reacting 3-methylbenzoyl chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, in an anhydrous solvent like acetone (B3395972) or tetrahydrofuran. The resulting this compound is then reacted in situ or after isolation with a desired amine to yield the target aroyl thiourea.

For instance, 1-(3-methylbenzoyl)-3-(4-trifluoromethylphenyl)thiourea has been synthesized by reacting this compound with 4-aminotrifluorotoluene in dry tetrahydrofuran, resulting in good yields. This reaction exemplifies a general and widely applicable method for generating complex thiourea derivatives. The nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isothiocyanate group is the key step in this transformation. These aroyl thioureas are valuable intermediates for synthesizing various heterocyclic compounds and have shown a range of biological activities.

Table 1: Examples of Synthesized 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas

| Compound | Starting Isothiocyanate | Amine |

|---|---|---|

| 1 | 2-Methylbenzoyl isothiocyanate | 4-Aminotrifluorotoluene |

| 2 | This compound | 4-Aminotrifluorotoluene |

| 3 | 4-Methylbenzoyl isothiocyanate | 4-Aminotrifluorotoluene |

This table showcases the synthesis of structurally related aroyl thioureas, including the derivative from this compound, highlighting the systematic approach to their preparation.

Systematic variation of the substituents on the amine component reacting with this compound allows for comprehensive structure-property relationship studies. By introducing different electronic and steric groups, researchers can modulate the physicochemical and biological properties of the resulting thiourea derivatives.

The structural and conformational properties of these compounds can be extensively investigated using techniques such as FT-IR, Raman, and multinuclear NMR spectroscopy, as well as single-crystal X-ray diffraction. For example, the crystal structure analysis of 1-(3-methylbenzoyl)-3-(4-trifluoromethylphenyl)thiourea reveals detailed information about bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. Such studies have shown that the thiourea backbone in these types of molecules is often nearly planar.

Computational methods, including quantum chemical calculations, complement experimental data by providing insights into the electronic structure and vibrational properties of the molecules. These combined experimental and theoretical approaches are essential for establishing clear relationships between the molecular structure of this compound derivatives and their observed properties, guiding the design of new compounds with tailored functionalities.

Synthesis of Novel Nitrogen-, Sulfur-, and Oxygen-Containing Heterocyclic Systems Derived from this compound

The aroyl thiourea derivatives of this compound are key intermediates for the synthesis of a variety of heterocyclic compounds. The presence of multiple reactive sites allows for intramolecular cyclization or further reactions with other reagents to form stable ring systems.

1,2,4-Triazole derivatives can be synthesized from this compound through a multi-step process. Typically, the isothiocyanate is first reacted with a hydrazine (B178648) derivative, such as hydrazine hydrate (B1144303) or a substituted hydrazine, to form a thiosemicarbazide (B42300) intermediate. This intermediate can then undergo cyclization under acidic or basic conditions to yield the 1,2,4-triazole-3-thione ring system.

For example, reacting an aroyl isothiocyanate with phenylhydrazine (B124118) can lead to the formation of a 1-phenyl-5-aroyl-1,2-dihydro-triazole-3-thione. Alkaline-mediated cyclization of the initially formed thiosemicarbazide is a common strategy, often involving heating the intermediate in a sodium hydroxide (B78521) solution to promote the ring-closing reaction with the elimination of water. The resulting triazole-thiones are versatile platforms for further functionalization.

Table 2: General Synthetic Route to 1,2,4-Triazole-3-thiones

| Step | Reactants | Intermediate/Product | Conditions |

|---|---|---|---|

| 1 | This compound + Hydrazine derivative (e.g., R-NHNH₂) | 1-(3-Methylbenzoyl)-4-substituted-thiosemicarbazide | Reflux in solvent (e.g., Methanol) |

| 2 | 1-(3-Methylbenzoyl)-4-substituted-thiosemicarbazide | 4-Substituted-5-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Heating in aqueous NaOH |

This table outlines the general synthetic pathway for converting this compound into triazole-3-thione derivatives.

Thiazolidine (B150603) scaffolds can be synthesized using this compound through reactions with compounds containing both an amine and a thiol group or their precursors. A common method involves the cyclocondensation of a Schiff base (formed from an amine and an aldehyde) with thioglycolic acid. While this is an indirect use, a more direct approach involves the reaction of isothiocyanates with aziridines.

The Lewis acid-catalyzed reaction between an N-sulfonylaziridine and an isothiocyanate can produce 2-iminothiazolidine derivatives. This reaction proceeds via a ring-opening of the aziridine (B145994) by the isothiocyanate, followed by an intramolecular cyclization to form the five-membered thiazolidine ring. Applying this methodology to this compound would be expected to yield N-(3-methylbenzoyl)iminothiazolidine derivatives. The specific stereochemical outcome of such reactions can often be controlled by the choice of catalyst and reaction conditions.

Imidazole-2-thiones, also known as thiohydantoins when substituted at certain positions, can be prepared from this compound. One synthetic route involves the reaction of the isothiocyanate with an α-amino acid. This reaction initially forms a thiourea derivative, which then undergoes acid-catalyzed intramolecular cyclization to yield the thiohydantoin ring system. For example, reacting an isothiocyanate with an amino acid like phenylalanine in the presence of a base, followed by treatment with acid, leads to the formation of a 5-substituted thiohydantoin.

Another approach utilizes polymer-supported α-acylamino ketones, which can react with isothiocyanates. Subsequent cleavage and cyclization steps can lead to the formation of imidazole-2-thiones. The choice of isothiocyanate and the specific reaction sequence can influence the final structure and substitution pattern of the imidazole (B134444) derivative. These synthetic strategies demonstrate the utility of this compound in building complex heterocyclic structures.

Benzo[f]nih.govcdnsciencepub.comresearchgate.nettriazepine and Related Fused Aza-Heterocycles

The synthesis of fused aza-heterocycles from acyl isothiocyanates, such as this compound, represents a versatile strategy in heterocyclic chemistry. Acyl isothiocyanates possess two electrophilic carbon centers, making them reactive towards various nucleophiles and suitable for constructing diverse ring systems. arkat-usa.org While the direct synthesis of the Benzo[f] nih.govcdnsciencepub.comresearchgate.nettriazepine ring system from this compound is not extensively documented, established synthetic routes for the isomeric Benzo[f] nih.govresearchgate.netnih.govtriazepine scaffold provide a clear and analogous pathway for accessing related fused aza-heterocycles. nih.govnih.gov

The primary strategy involves a two-step process: initial nucleophilic addition to the isothiocyanate group followed by an intramolecular cyclization. The reaction of this compound with a binucleophile like o-phenylenediamine (B120857) is a key example of this approach. The initial reaction forms a crucial thiourea intermediate, specifically N-(2-aminophenyl)-N'-(3-methylbenzoyl)thiourea. This intermediate contains the necessary functionalities poised for a subsequent ring-closing reaction to form a seven-membered triazepine ring. nih.govresearchgate.net

Step 1: Formation of the Thiourea Intermediate

The reaction is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic carbon of the isothiocyanate moiety of this compound. This addition reaction, typically carried out in an appropriate solvent, yields the N,N'-disubstituted thiourea derivative. The formation of similar thiourea intermediates from this compound and an amine has been previously demonstrated. nih.gov

Step 2: Cyclization to the Benzo[f] nih.govresearchgate.netnih.govtriazepine Core

The N-(2-aminophenyl)-N'-(3-methylbenzoyl)thiourea intermediate can then undergo intramolecular cyclization. This step can be promoted by various reagents and conditions, often involving condensation with an additional one-carbon electrophile (like an aldehyde) or through dehydration, to form the final fused heterocyclic system. nih.gov For instance, reacting the thiourea intermediate with aromatic aldehydes in acetic acid has been shown to yield 3-methyl-4-substituted-phenyl-3H-benzo[f] nih.govresearchgate.netnih.govtriazepine-2-thiol derivatives. nih.gov This cyclocondensation process establishes the seven-membered triazepine ring fused to the benzene (B151609) ring.

Table 1: Proposed Synthesis of Benzo[f] nih.govresearchgate.netnih.govtriazepine Derivative

| Step | Reactants | Intermediate/Product | Reaction Type |

| 1 | This compound, o-Phenylenediamine | N-(2-aminophenyl)-N'-(3-methylbenzoyl)thiourea | Nucleophilic Addition |

| 2 | Intermediate from Step 1, Aromatic Aldehyde (R-CHO) | 4-Aryl-3-(3-methylphenyl)-3,4-dihydro-1H-benzo[f] nih.govresearchgate.netnih.govtriazepine-2-thione | Cyclocondensation |

Structural investigation of the resulting fused aza-heterocycles is critical to confirm their identity and purity. Standard spectroscopic techniques are employed for this purpose.

Infrared (IR) Spectroscopy: This technique is used to identify key functional groups. Characteristic absorption bands would be expected for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1670 cm⁻¹), and C=S stretching (around 1250-1350 cm⁻¹). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would provide information on the number and environment of protons, showing characteristic signals for the aromatic protons from the benzoyl and phenylenediamine moieties, the methyl group protons, and the N-H protons of the triazepine ring. nih.gov ¹³C NMR spectroscopy would complement this by identifying all unique carbon atoms in the molecule.

Mass Spectrometry (MS): This analysis confirms the molecular weight of the synthesized compound, with the molecular ion peak [M]⁺ corresponding to the expected mass of the target heterocycle.

Through these established synthetic and analytical methodologies, this compound serves as a valuable precursor for the construction of complex, fused aza-heterocyclic systems like benzo[f] nih.govresearchgate.netnih.govtriazepines, which are of significant interest in medicinal chemistry. researchgate.netnih.gov

Mechanistic Investigations of Biological Activities of Isothiocyanates Relevant to 3 Methylbenzoyl Isothiocyanate in Vitro and Animal Model Studies

Molecular Mechanisms of Antiproliferative and Apoptosis-Inducing Effects in Cellular and Animal Cancer Models

The anticancer activity of ITCs is significantly attributed to their ability to inhibit the proliferation of cancer cells and induce programmed cell death, or apoptosis. nih.gov These effects are not the result of a single action but rather a coordinated assault on multiple interconnected cellular processes that are fundamental for tumor growth and survival.

A primary mechanism by which ITCs inhibit cancer cell growth is by interfering with the cell cycle, a tightly regulated process that governs cell division. Numerous studies have shown that ITCs can halt the progression of cancer cells at specific checkpoints, most notably the G2/M phase, which precedes mitosis. nih.gov

For instance, treatment of human pancreatic cancer cells with Benzyl (B1604629) isothiocyanate (BITC) leads to a significant accumulation of cells in the G2/M phase. nih.gov This arrest is associated with profound changes in the expression of key regulatory proteins. The cyclin-dependent kinase inhibitor p21 is often upregulated, while the levels of critical G2/M transition proteins, including Cyclin B1, Cdc2, and Cdc25C, are suppressed. nih.gov The downregulation of these proteins inhibits the activity of the Cdc2 kinase, a master regulator of entry into mitosis, thereby preventing cell division. nih.gov In other cancer models, such as human acute myeloid leukemia, BITC has been observed to induce cell cycle arrest in the S phase, linked to the downregulation of cyclin A and cyclin-dependent kinase 1 (Cdk1). mdpi.com This ability to disrupt the cell cycle at various phases underscores the potent antiproliferative capacity of this class of compounds. mdpi.comnih.gov

Table 1: Effects of Benzyl Isothiocyanate (BITC) on Cell Cycle Regulatory Proteins This table is interactive. You can sort and filter the data.

| Cell Line | ITC Treatment | Protein Affected | Observed Effect | Consequence | Reference |

|---|---|---|---|---|---|

| Capan-2 (Pancreatic Cancer) | BITC | p21(Waf1/Cip1) | Upregulation | Inhibition of cell cycle progression | nih.gov |

| Capan-2 (Pancreatic Cancer) | BITC | Cyclin B1 | Downregulation | Blockage of G2/M transition | nih.gov |

| Capan-2 (Pancreatic Cancer) | BITC | Cdc2 | Downregulation | Inhibition of mitotic entry | nih.gov |

| Capan-2 (Pancreatic Cancer) | BITC | Cdc25C | Downregulation | Blockage of Cdc2 activation | nih.gov |

| SKM-1 (Leukemia) | BITC | Cyclin A | Downregulation | S phase arrest | mdpi.com |

| SKM-1 (Leukemia) | BITC | Cdk1 | Downregulation | S phase arrest | mdpi.com |

Beyond halting cell proliferation, ITCs are potent inducers of apoptosis, a critical mechanism for eliminating cancerous cells. nih.govmdpi.com They achieve this by activating one or both of the two major apoptotic signaling pathways: the mitochondrial (intrinsic) pathway and the death receptor (extrinsic) pathway.

The intrinsic pathway is a common target for ITCs. scispace.com Studies on BITC have shown that it can induce apoptosis by generating reactive oxygen species (ROS), which leads to the disruption of the mitochondrial membrane potential. scispace.com This disruption is a point of no return, triggering the release of pro-apoptotic factors from the mitochondria into the cytoplasm. In studies on gemcitabine-resistant pancreatic cancer cells, BITC treatment led to increased mitochondrial ROS production, which in turn initiated the apoptotic cascade.

While the intrinsic pathway is a major mechanism, some evidence also points to the involvement of the extrinsic pathway. This pathway is initiated by the activation of death receptors on the cell surface. Research in canine lymphoma and leukemia cells exposed to BITC has demonstrated the activation of caspase-8, a key initiator caspase in the death receptor pathway. mdpi.com This suggests that ITCs may engage both internal and external triggers to ensure the efficient elimination of malignant cells.

The activation of apoptosis by ITCs is controlled by a complex interplay of regulatory proteins, particularly the Bcl-2 family and a cascade of proteases called caspases. ITCs shift the cellular balance in favor of apoptosis by modulating these key players.

The Bcl-2 family of proteins consists of both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). ITCs have been shown to increase the expression of pro-apoptotic proteins like Bax. nih.gov An increase in the Bax/Bcl-2 ratio is a classic indicator of commitment to the mitochondrial apoptotic pathway.

This shift ultimately leads to the activation of the caspase cascade. Following mitochondrial disruption, initiator caspases, such as caspase-9, are activated. In the extrinsic pathway, caspase-8 is the primary initiator. mdpi.com Both initiator caspases converge to activate the effector caspases, primarily caspase-3 and caspase-7. mdpi.com Activated caspase-3 is a central executioner of apoptosis, responsible for cleaving numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptotic cell death. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling networks that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. ITCs can hijack these pathways to transmit death signals within cancer cells. nih.govnih.gov The three major MAPK families are the extracellular signal-regulated kinases (ERK), the c-Jun N-terminal kinases (JNK), and the p38 MAPKs.

Numerous studies have demonstrated that ITCs like BITC can cause the sustained activation (phosphorylation) of all three MAPK family members in cancer cells. nih.govresearchgate.net For example, in human pancreatic cancer cells, BITC treatment leads to the phosphorylation of ERK, JNK, and p38. nih.gov The activation of these kinases is directly linked to the induction of apoptosis; using specific chemical inhibitors to block these MAPK pathways was shown to almost completely abrogate BITC-induced apoptosis. nih.gov This indicates that MAPK signaling is an essential component of the apoptotic mechanism of ITCs. The activation of these stress-related kinases appears to be a critical step that links the initial cellular damage caused by ITCs to the ultimate execution of the apoptotic program. nih.gov

In addition to targeting signaling pathways, ITCs can directly interfere with the structural components of the cell. Tubulin, the protein subunit of microtubules, has been identified as a major molecular target for several ITCs, including BITC. nih.gov Microtubules are dynamic polymers that form the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division.

ITCs have been shown to covalently bind to cysteine residues on tubulin. nih.gov This binding disrupts the normal process of tubulin polymerization into microtubules. By preventing the proper formation of microtubules, ITCs inhibit the assembly of a functional mitotic spindle. This leads to a halt in mitosis, triggering a mitotic arrest that ultimately culminates in apoptosis. nih.gov The potency of this effect varies among different ITCs, with studies showing that BITC is a more potent inhibitor of tubulin polymerization than other common ITCs like phenethyl isothiocyanate (PEITC) and sulforaphane (B1684495) (SFN). nih.gov This direct interaction with the cytoskeleton represents a distinct and powerful mechanism contributing to the antiproliferative effects of these compounds. nih.gov

Table 2: Isothiocyanate (ITC) Interference with Tubulin Polymerization This table is interactive. You can sort and filter the data.

| Isothiocyanate | Effect on Tubulin | Cellular Consequence | Relative Potency | Reference |

|---|---|---|---|---|

| Benzyl isothiocyanate (BITC) | Inhibits polymerization in vitro and in vivo | Mitotic arrest, Apoptosis | High | nih.gov |

| Phenethyl isothiocyanate (PEITC) | Inhibits polymerization in vitro and in vivo | Mitotic arrest, Apoptosis | Medium | nih.gov |

| Sulforaphane (SFN) | Inhibits polymerization in vitro and in vivo | Mitotic arrest, Apoptosis | Low | nih.gov |

Modulation of Xenobiotic Detoxification Enzymes (Phase I and Phase II)

A key mechanism underlying the cancer chemopreventive activity of ITCs is their ability to modulate the activity of enzymes involved in the metabolism of foreign compounds (xenobiotics), including carcinogens. nih.govumn.edu This process is typically divided into Phase I and Phase II detoxification. researchgate.net

Phase I enzymes, primarily the cytochrome P450 (CYP) family, often activate pro-carcinogens into their ultimate carcinogenic forms. Many ITCs, particularly aromatic ones, have been shown to inhibit the activity of Phase I enzymes. nih.gov By blocking this initial activation step, ITCs can prevent carcinogens from damaging cellular DNA, thereby reducing the risk of cancer initiation.

Conversely, ITCs are potent inducers of Phase II detoxification enzymes. nih.govmdpi.com These enzymes, which include glutathione (B108866) S-transferase (GST), quinone reductase (QR), and UDP-glucuronosyl transferase (UGT), conjugate activated carcinogens and other toxic molecules with endogenous ligands, making them more water-soluble and easier to excrete from the body. nih.govnih.gov This dual action—inhibiting the activation of carcinogens (Phase I) while simultaneously enhancing their detoxification and removal (Phase II)—represents a powerful strategy for chemical protection against cancer. nih.gov

Table 3: Modulation of Xenobiotic Detoxification Enzymes by Isothiocyanates This table is interactive. You can sort and filter the data.

| Enzyme Phase | Representative Enzymes | General Effect of ITCs | Mechanistic Consequence | Reference |

|---|---|---|---|---|

| Phase I | Cytochrome P450 (CYP) family (e.g., CYP1A1, CYP1A2) | Inhibition | Decreased metabolic activation of pro-carcinogens | nih.govumn.edu |

| Phase II | Glutathione S-Transferase (GST) | Induction | Enhanced detoxification and excretion of carcinogens | nih.govnih.gov |

| Phase II | NAD(P)H:Quinone Reductase (QR) | Induction | Enhanced detoxification of electrophiles | nih.govnih.gov |

| Phase II | UDP-Glucuronosyl Transferase (UGT) | Induction | Enhanced conjugation and excretion of toxins | nih.gov |

| Phase II | Epoxide Hydrolase | Induction | Detoxification of epoxides | nih.gov |

Anti-inflammatory Pathways and Nuclear Factor-κB (NF-κB) Signaling Regulation

Isothiocyanates (ITCs) have demonstrated significant anti-inflammatory effects by modulating various signaling pathways, most notably the Nuclear Factor-κB (NF-κB) pathway. scispace.com NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammatory responses, including those for pro-inflammatory cytokines, chemokines, and adhesion molecules. scispace.comnih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. mdpi.com

Studies have shown that ITCs can suppress the activation of the NF-κB signaling pathway. scispace.com For instance, sulforaphane, a well-studied ITC, has been found to downregulate the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are regulated by NF-κB. nih.gov Phenethyl isothiocyanate (PEITC) has also been shown to possess anti-inflammatory properties by attenuating the NF-κB signaling pathway. scispace.com The inhibitory effects of ITCs on NF-κB transcriptional activity correlate with their anti-inflammatory effects. scispace.com

In vitro studies using cell lines like murine RAW264.7 macrophages and in vivo animal models have been instrumental in elucidating these mechanisms. nih.gov For example, in lipopolysaccharide (LPS)-stimulated macrophages, allyl-isothiocyanate (AITC) significantly decreased the mRNA levels and secretion of tumor necrosis factor-α (TNF-α). nih.gov Research on the anti-inflammatory effects of phytochemicals has utilized peritoneal macrophages from mice to demonstrate the suppression of inflammatory markers like COX-2, iNOS, interleukin-6 (IL-6), and TNF-α. acs.orgbohrium.com

Antioxidant Activity and Activation of the Nuclear Erythroid 2-Related Factor 2 (Nrf2) Signaling Pathway

Isothiocyanates are recognized for their potent antioxidant effects, which are primarily mediated through the activation of the Nuclear Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. nih.govfrontiersin.org Nrf2 is a transcription factor that plays a central role in the cellular defense against oxidative stress by regulating the expression of a wide array of antioxidant and detoxification genes, often referred to as antioxidant response element (ARE)-dependent genes. acs.org

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1). mdpi.com Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2. mdpi.com Isothiocyanates, being electrophilic compounds, can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. mdpi.com This allows Nrf2 to translocate to the nucleus, bind to the ARE in the promoter regions of its target genes, and initiate their transcription. acs.org

The downstream targets of Nrf2 include enzymes involved in detoxification and antioxidant defense, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). acs.orgmdpi.com The induction of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and other harmful electrophiles, thereby mitigating oxidative damage. frontiersin.org

Numerous in vitro and in vivo studies have demonstrated the ability of ITCs like sulforaphane and PEITC to induce Nrf2 and its target genes. nih.govacs.org For instance, studies using peritoneal macrophages from Nrf2 wild-type and knockout mice have shown that the anti-inflammatory and antioxidant effects of PEITC are significantly diminished in the absence of Nrf2, highlighting the critical role of this pathway. acs.orgbohrium.comnih.gov In these studies, PEITC treatment led to a significant increase in the expression of HO-1 in Nrf2-positive macrophages but not in Nrf2-deficient ones. acs.orgbohrium.com

Mechanisms of Anti-angiogenic Effects

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. frontiersin.orgnih.gov Isothiocyanates have been shown to possess anti-angiogenic properties, thereby interfering with a crucial step in cancer progression. nih.govnih.gov The anti-angiogenic effects of ITCs are mediated through various mechanisms, including the inhibition of key signaling pathways and the downregulation of pro-angiogenic factors. nih.gov

One of the primary targets of ITCs in the context of angiogenesis is the hypoxia-inducible factor (HIF) transcription factor. nih.govnih.gov HIF plays a pivotal role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment, by upregulating genes involved in angiogenesis, such as vascular endothelial growth factor (VEGF). nih.gov Studies have demonstrated that ITCs can down-regulate the expression of VEGF by targeting HIF. nih.govmdpi.com For example, PEITC has been shown to suppress the secretion of VEGF and the accumulation of HIF-1α in hepatocellular carcinoma cells. mdpi.com

In addition to targeting the HIF pathway, ITCs can also inhibit other factors involved in tumor angiogenesis, such as NF-κB, activator protein-1 (AP-1), and MYC. nih.govnih.gov The anti-angiogenic effects of N-acetylcysteine conjugate allyl isothiocyanate in bladder cancer cells have been associated with the downregulation of vascular endothelial growth factor. mdpi.com Sulforaphane has also been demonstrated to exert anti-angiogenesis effects in hepatocellular carcinoma by inhibiting the STAT3/HIF-1α/VEGF signaling pathway. mdpi.com

Electrophilic Interactions with Cellular Nucleophilic Targets (e.g., Thiol Compounds)

The biological activities of isothiocyanates are intrinsically linked to the electrophilic nature of their -N=C=S functional group. nih.govmdpi.com The central carbon atom of the isothiocyanate group is highly susceptible to nucleophilic attack by cellular thiols, such as the sulfhydryl groups of cysteine residues in proteins and the antioxidant molecule glutathione (GSH). nih.govnih.gov These covalent interactions can lead to the formation of dithiocarbamates and can significantly alter the structure and function of target proteins. nih.govnih.gov

The reaction of ITCs with GSH is a major pathway for their biotransformation and detoxification, often catalyzed by glutathione S-transferases (GSTs). nih.gov However, this interaction is not solely for elimination; the resulting conjugates can also possess biological activity. nih.gov A process known as transthiocarbamoylation has been described, where an isothiocyanate-thiol conjugate can transfer its isothiocyanate moiety to other cellular proteins, thereby propagating the electrophilic signal. nih.gov

The covalent modification of proteins by ITCs is a key mechanism underlying their diverse biological effects. nih.govnih.gov By targeting specific cysteine residues in proteins, ITCs can modulate the activity of enzymes, transcription factors, and other regulatory proteins. nih.gov For example, the activation of the Nrf2 pathway is initiated by the interaction of ITCs with cysteine residues in its inhibitor protein, Keap1. mdpi.com Similarly, the anti-inflammatory effects of ITCs can be attributed, in part, to their direct interaction with sulfhydryl groups in key signaling proteins like those in the NF-κB pathway. nih.gov The reactivity of ITCs with thiol groups also underlies their ability to induce mitochondrial dysfunction by targeting critical thiols involved in the mitochondrial permeability transition pore. oup.com

Modulation of Microbial Growth and Gut Microbiota (In Vitro Studies)

Isothiocyanates have demonstrated notable antimicrobial properties against a range of human pathogens in in vitro studies. mdpi.comresearchgate.net Their ability to inhibit the growth of bacteria and fungi is attributed to their electrophilic nature, which allows them to react with and disrupt essential cellular components of microorganisms. mdpi.com Aromatic ITCs, in particular, are thought to be effective due to their ability to cross bacterial membranes. mdpi.com

Studies have investigated the effects of various ITCs on human gut-associated bacteria. nih.gov For instance, sulforaphane and benzyl isothiocyanate (BITC) have been shown to be potent inhibitors of bacterial growth, with their effects being dose-dependent. nih.gov The antimicrobial activity of ITCs extends to important human pathogens, including those with antibiotic resistance. mdpi.com For example, BITC has been found to be effective against both sensitive and resistant strains of Campylobacter jejuni. mdpi.com

Beyond direct antimicrobial effects, ITCs can also modulate the composition and metabolic activity of the gut microbiota. mdpi.comnih.gov The gut microbiota plays a crucial role in human health, and its alteration is implicated in various diseases. mdpi.comfrontiersin.org In vitro fermentation models using human fecal microbiota have been employed to study the impact of different dietary components on the gut microbiome. frontiersin.org Isothiocyanates and their precursor glucosinolates can be metabolized by gut bacteria, leading to the production of bioactive compounds. mdpi.com Furthermore, ITCs can influence the balance of different bacterial populations. For example, benzyl isothiocyanate, in combination with resveratrol, has been shown to remodel the structure of the gut microbiota in a mouse model of colitis, increasing the abundance of beneficial bacteria. nih.gov

Computational Approaches in Biological Activity Prediction and Target Identification

Computational methods have become increasingly valuable tools in the study of isothiocyanates, aiding in the prediction of their biological activities and the identification of their molecular targets. nih.gov Docking studies, a key computational technique, can be used to model the interaction between a ligand (in this case, an ITC) and a receptor protein. nih.gov These simulations can predict the binding affinity and the specific amino acid residues involved in the interaction, providing insights into the mechanism of action. nih.gov

For example, computational docking has been used to investigate the interaction of ITCs with the catalytic triads of proteasomal cysteine deubiquitinases, such as USP14 and UCHL5, which are potential cancer-relevant targets. nih.gov By predicting the ability of ITCs to bind to the active sites of these enzymes, these studies can guide further biochemical validation assays. nih.gov Such computational approaches can help to prioritize which ITCs and which potential protein targets are most likely to yield significant biological effects, thereby streamlining the research process.

These in silico methods are crucial for understanding the structure-activity relationships of different isothiocyanates, which can inform the design of novel synthetic derivatives with enhanced therapeutic potential. nih.gov By combining computational predictions with experimental validation, researchers can more efficiently elucidate the complex molecular mechanisms underlying the diverse biological activities of isothiocyanates. nih.govnih.gov

Molecular Docking Studies with Potential Biomolecular Targets

While specific molecular docking studies for 3-methylbenzoyl isothiocyanate are not extensively documented in the reviewed literature, research on structurally related benzoyl isothiocyanate and benzyl isothiocyanate derivatives provides valuable insights into its potential biomolecular targets. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial for elucidating potential mechanisms of action at a molecular level.